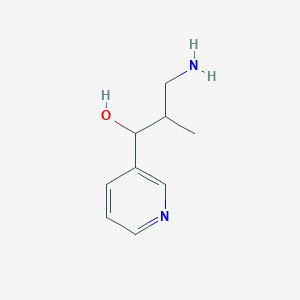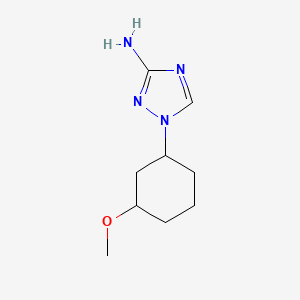![molecular formula C8H14F2O2 B13191395 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol](/img/structure/B13191395.png)
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C8H14F2O2 It is characterized by the presence of a difluoroethenyl group attached to an oxygen atom, which is further connected to a dimethylbutanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol typically involves the reaction of 2,2-difluoroethenyl alcohol with 3,3-dimethylbutan-2-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoroethenyl group can be reduced to form a difluoroethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one.
Reduction: Formation of 1-[(2,2-Difluoroethyl)oxy]-3,3-dimethylbutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The difluoroethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine
Uniqueness
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol is unique due to the presence of both a difluoroethenyl group and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its structural features allow for a wide range of chemical modifications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C8H14F2O2 |
|---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
1-(2,2-difluoroethenoxy)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C8H14F2O2/c1-8(2,3)6(11)4-12-5-7(9)10/h5-6,11H,4H2,1-3H3 |
InChI Key |
CZLAPUZDTYGDGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(COC=C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191328.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)


![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)


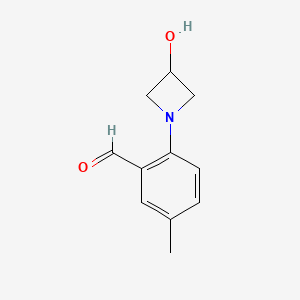
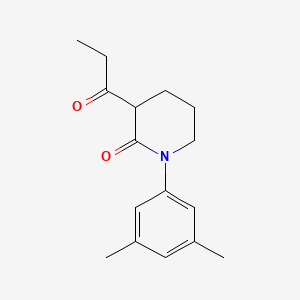
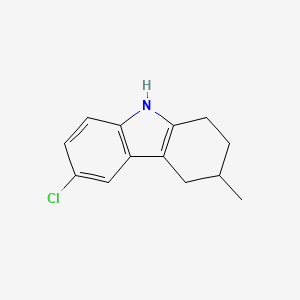
![1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)
